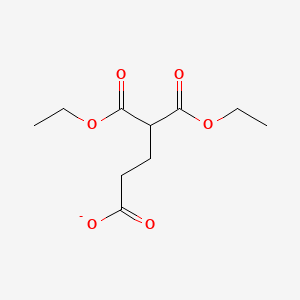

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate

Description

Properties

CAS No. |

50408-81-6 |

|---|---|

Molecular Formula |

C10H15O6- |

Molecular Weight |

231.22 g/mol |

IUPAC Name |

5-ethoxy-4-ethoxycarbonyl-5-oxopentanoate |

InChI |

InChI=1S/C10H16O6/c1-3-15-9(13)7(5-6-8(11)12)10(14)16-4-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

FMYOUXLCWKGJGN-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(CCC(=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, focusing on constructing the pentanoate backbone with appropriate functionalization at the 4- and 5-positions. The key synthetic strategies include:

- Esterification and Ketone Introduction: Formation of ethyl esters via reaction of carboxylic acid derivatives with ethanol or ethylating agents.

- Selective Functional Group Transformations: Introduction of the ketone at the 5-position through controlled oxidation or substitution reactions.

- Use of Enolate Chemistry: Nucleophilic attack on carbonyl carbons by enolates or malonate derivatives to build the carbon skeleton.

These methods require careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Specific Synthetic Routes

Malonate Enolate Alkylation Route

One common approach involves the use of malonate derivatives:

- Starting from ethyl oxazole-4-carboxylate or similar esters, selective bromination is performed.

- The brominated intermediate undergoes nucleophilic aromatic substitution (S_NAr) with the sodium enolate of malonate to yield triester intermediates.

- Subsequent hydrolysis and decarboxylation steps afford the monoacid intermediate.

- Esterification with ethanol or ethyl chloroformate yields the target compound.

Ester Hydrolysis and Re-esterification

- The triester intermediates can be hydrolyzed under acidic or neutral conditions to remove protecting groups or convert esters to acids.

- Controlled esterification with ethylating agents (e.g., ethyl chloroformate) under low temperature (-20 to -15 °C) in the presence of bases such as N-methylmorpholine leads to the formation of the ethyl ester functionalities.

- Reduction steps with sodium borohydride may be employed to adjust oxidation states where necessary.

Cross-Coupling and Fluorination Strategies (Related Analogues)

Though focused on fluorinated analogs, these methods illustrate advanced synthetic techniques relevant for modifying the pentanoate backbone:

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Selective bromination of ethyl oxazole-4-carboxylate | Room temperature | ~76 | Controlled to avoid overbromination |

| Nucleophilic substitution | Sodium enolate of malonate | Room temperature | ~76 | Forms triester intermediate |

| Hydrolysis and decarboxylation | Acidic or TFA/CH2Cl2 mixture | Room temperature | 58 | Avoids overdecarboxylation |

| Esterification | Ethyl chloroformate, N-methylmorpholine | -20 to -15 °C | Variable | Low temperature prevents side reactions |

| Reduction | Sodium borohydride | -20 to -15 °C | Variable | Used to adjust oxidation state |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of ethoxy groups, ester linkages, and ketone functionalities.

- Infrared (IR) Spectroscopy: Identification of carbonyl stretches characteristic of esters and ketones.

- Chromatographic Purification: Silica gel chromatography with elution solvents such as ethyl acetate/hexanes to isolate pure compound.

Summary of Key Findings

- The synthesis of this compound is achievable through multi-step sequences involving bromination, nucleophilic substitution, hydrolysis, esterification, and reduction.

- Reaction conditions such as temperature control and solvent choice critically influence yields and purity.

- The compound serves as a valuable intermediate in organic synthesis, with potential applications in pharmaceutical chemistry.

- Advanced synthetic methodologies, including cross-coupling and selective fluorination, provide insights into functional group manipulation relevant for analog development.

Chemical Reactions Analysis

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a dienophile, reacting with dienes to form adducts. The stereochemistry of these reactions is crucial, as it determines the final product’s structure and properties . The compound’s effects are mediated through its ability to form stable intermediates and products under specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- Ethoxycarbonyl vs. Benzyloxycarbonyl : Ethoxycarbonyl groups are optimal for activity in 1,4-dihydropyridines, while bulkier substituents like benzyloxycarbonyl (compound 5i, IC₅₀ > 100 µM) cause steric hindrance, reducing efficacy . This aligns with the target compound’s design, where ethoxycarbonyl balances reactivity and steric accessibility.

Functional Group Variations

- Ester vs. Acid: 5-(4-Fluorophenyl)-5-oxopentanoic acid (MW: 210.2 g/mol) lacks the ethoxy ester, resulting in higher polarity and reduced bioavailability compared to esterified analogs .

- Chain Length and Reactivity: Triethylammonium 5-(cyclohexylamino)-5-oxopentanoate (B2) and 4-oxobutanoate (B3) differ in chain length; B2’s longer chain may enhance corrosion inhibition by increasing surface coverage on mild steel .

Spectroscopic Data

- NMR Shifts: The target compound’s δ 4.18–4.12 (m, 4H) corresponds to ethoxy protons, while ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate shows δ 7.73 (t, 1H) for aromatic protons .

- Mass Spectrometry : HRESIMS data for thiodiketopiperazine analogs (e.g., m/z 229.1082 [M-H]⁻) highlight precision in molecular weight determination, comparable to the target compound’s spectral validation .

Biological Activity

5-Ethoxy-4-(ethoxycarbonyl)-5-oxopentanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- CAS Number: 50408-81-6

- Molecular Formula: C10H16O6

- Molecular Weight: 232.24 g/mol

- IUPAC Name: this compound

The compound features an ethoxy group and an ethoxycarbonyl moiety attached to a pentanoate backbone, which contributes to its chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a dienophile in Diels-Alder reactions, facilitating the formation of adducts that may exhibit various biological effects. The compound's mechanism may involve:

- Enzyme Inhibition: Similar compounds have shown potential as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .

- Cellular Uptake and Distribution: Research indicates that modifications in the side chain length and functionalization can enhance cellular uptake, influencing the compound's efficacy in targeting immune cells .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects:

-

Antioxidant Activity:

- The presence of ethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant effects.

-

Pharmacological Potential:

- Ongoing studies are evaluating its role as a precursor for developing pharmaceutical agents aimed at treating various conditions, including inflammatory diseases and metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Inhibition of 5-Lipoxygenase

A study explored the effects of related compounds on 5-lipoxygenase (5-LOX) activity. The results indicated that modifications in the chemical structure, such as varying side chain lengths, significantly influenced enzyme inhibition potency. For instance, compounds with longer aliphatic chains displayed enhanced inhibitory effects compared to their shorter counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.